molecular formula C11H13ClO3 B11961510 4-(2-(2-Chloroethoxy)ethoxy)benzaldehyde CAS No. 130413-37-5

4-(2-(2-Chloroethoxy)ethoxy)benzaldehyde

Cat. No.: B11961510
CAS No.: 130413-37-5
M. Wt: 228.67 g/mol
InChI Key: IAHHPUOOWYVGHG-UHFFFAOYSA-N
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Description

4-(2-(2-Chloroethoxy)ethoxy)benzaldehyde is an organic compound with the molecular formula C11H13ClO3 and a molecular weight of 228.677 g/mol . It is a benzaldehyde derivative characterized by the presence of two ethoxy groups and a chlorine atom attached to the benzene ring. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Chloroethoxy)ethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzaldehyde is replaced by the 2-chloroethoxy group. The reaction conditions often include heating the mixture to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes the importance of cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Chloroethoxy)ethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-(2-Chloroethoxy)ethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(2-Chloroethoxy)ethoxy)benzaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethoxy and chloroethoxy groups may also influence the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(2-Chloroethoxy)ethoxy)benzaldehyde is unique due to the presence of both ethoxy and chloroethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

130413-37-5

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

4-[2-(2-chloroethoxy)ethoxy]benzaldehyde

InChI

InChI=1S/C11H13ClO3/c12-5-6-14-7-8-15-11-3-1-10(9-13)2-4-11/h1-4,9H,5-8H2

InChI Key

IAHHPUOOWYVGHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OCCOCCCl

Origin of Product

United States

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